molecular formula C10H13NO2 B13075982 3-(3,5-Dimethylpyridin-2-yl)propanoic acid

3-(3,5-Dimethylpyridin-2-yl)propanoic acid

Cat. No.: B13075982
M. Wt: 179.22 g/mol
InChI Key: UHFZHOLZTAPZCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dimethylpyridin-2-yl)propanoic acid is an organic compound with the molecular formula C10H13NO2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The compound is characterized by the presence of a propanoic acid group attached to a pyridine ring substituted with two methyl groups at positions 3 and 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylpyridin-2-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of 3,5-dimethylpyridine with a suitable alkyl halide, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, facilitating the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylpyridin-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

3-(3,5-Dimethylpyridin-2-yl)propanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylpyridin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and functional groups. The pathways involved may include metabolic processes or signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Dimethylpyridin-2-yl)propanoic acid: Characterized by the presence of a propanoic acid group attached to a pyridine ring with two methyl groups.

    3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol: Similar structure but with a methoxy group and an alcohol group instead of a carboxylic acid.

    3-(2,6-Dimethylpyridin-3-yl)propanoic acid: Similar structure but with methyl groups at different positions on the pyridine ring.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring and the presence of a propanoic acid group. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

3-(3,5-dimethylpyridin-2-yl)propanoic acid

InChI

InChI=1S/C10H13NO2/c1-7-5-8(2)9(11-6-7)3-4-10(12)13/h5-6H,3-4H2,1-2H3,(H,12,13)

InChI Key

UHFZHOLZTAPZCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)CCC(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.